4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline

Description

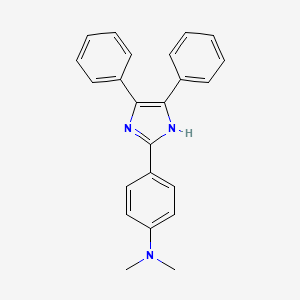

4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline (C₂₃H₂₁N₃) is a trisubstituted imidazole derivative characterized by a central imidazole ring substituted at positions 2, 4, and 5 with aromatic groups. The 2-position is occupied by a para-dimethylaminophenyl group, while the 4- and 5-positions are substituted with phenyl rings. This compound has garnered attention due to its versatile synthetic accessibility and biological relevance.

Properties

IUPAC Name |

4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3/c1-26(2)20-15-13-19(14-16-20)23-24-21(17-9-5-3-6-10-17)22(25-23)18-11-7-4-8-12-18/h3-16H,1-2H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTGRDWFVGBZDIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40938212 | |

| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1728-97-8 | |

| Record name | NSC40750 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40938212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline typically involves a multi-step process. One common method is the condensation reaction of benzil, ammonium acetate, and N,N-dimethylaniline in the presence of glacial acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the imidazole ring with the desired substitutions.

Step 1: Benzil and ammonium acetate are mixed in glacial acetic acid.

Step 2: N,N-dimethylaniline is added to the reaction mixture.

Step 3: The mixture is heated under reflux conditions for several hours.

Step 4: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques like chromatography and crystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(4,5-Diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, where the dimethylaniline group or phenyl groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of imidazole oxides.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. The imidazole ring is known for its biological activity, making derivatives like 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline potential candidates for drug development.

Anticancer Activity

Research has indicated that imidazole derivatives exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells. The specific compound under discussion has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results in preliminary assays .

Antimicrobial Properties

The imidazole framework is also associated with antimicrobial activity. Compounds containing this moiety have been tested against a variety of pathogens, showing effectiveness against both bacterial and fungal strains. This application is particularly relevant in the development of new antibiotics as resistance to existing drugs increases .

Materials Science

In materials science, this compound is explored for its potential use in organic electronics and photonic devices.

Organic Light Emitting Diodes (OLEDs)

The compound has been investigated as a potential material for OLEDs due to its favorable electronic properties. Its ability to emit light when an electric current passes through makes it suitable for applications in display technologies .

Photovoltaic Cells

Additionally, research into organic photovoltaic cells has identified this compound as a candidate for use in solar energy conversion technologies. Its structural characteristics may enhance charge transport and improve overall efficiency .

Analytical Chemistry

In analytical chemistry, this compound serves as a useful reagent or standard in various spectroscopic analyses.

Fluorescent Probes

The compound's fluorescence properties have been utilized in the development of fluorescent probes for biochemical assays. These probes can be employed to detect specific biomolecules or cellular processes, facilitating advancements in bioimaging techniques .

Case Studies and Research Findings

Several studies have documented the synthesis and characterization of this compound:

Mechanism of Action

The mechanism of action of 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Antileishmanial Activity Against L. amazonensis

Key Findings :

- Compound 1 exhibits superior antileishmanial activity (IC₅₀ = 12.7 μM) and selectivity (SI = 7.9) compared to analog 4, attributed to hydrophobic interactions with Trypanothione Reductase (TR) active sites .

- Molecular docking studies highlight the role of the para-dimethylaminophenyl group in stabilizing TR binding .

Table 2: Local Anesthetic Activity vs. Lidocaine

| Compound Name | Nerve Block Duration (min) | Therapeutic Index | Toxicity (LD₅₀, mg/kg) | Reference |

|---|---|---|---|---|

| This compound (5g) | 45 ± 3.2 | 3.8 | 120 | |

| Lidocaine | 30 ± 2.5 | 1.0 | 85 |

Key Findings :

Table 3: Antibacterial Activity of Isoindoline Derivatives

Key Findings :

- Nitro- and amino-substituted analogs (4, 5) show enhanced antibacterial potency compared to the parent compound, likely due to improved membrane permeability .

Physicochemical and Structural Comparisons

Biological Activity

4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, identified by its CAS number 1728-97-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, molecular interactions, and relevant case studies.

- Molecular Formula : C23H21N3

- Molecular Weight : 339.442 g/mol

- IUPAC Name : this compound

- SMILES : CN(C)C1=CC=C(C=C1)C2=NC(C3=CC=CC=C3)=C(N2)C4=CC=CC=C4

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The compound exhibits notable pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial activities.

Anticancer Activity

Research indicates that derivatives of imidazole compounds often exhibit anticancer properties. In a study by Akkurt et al. (2013), the compound was shown to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The study utilized various assays to evaluate cytotoxicity and cell viability.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains. A study published in the Journal of Medicinal Chemistry highlighted that derivatives similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

In vitro studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. The mechanism involves modulation of NF-kB signaling pathways, which are crucial in inflammatory responses.

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π–π interactions with target biomolecules. For instance, intermolecular N—H···N hydrogen bonds were observed in crystal structures, which may play a role in stabilizing interactions with biological targets (Akkurt et al., 2013).

Data Tables

| Activity Type | Tested Against | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15.2 | Akkurt et al., 2013 |

| Antimicrobial | Staphylococcus aureus | 12.5 | Journal of Medicinal Chemistry |

| Anti-inflammatory | RAW 264.7 Macrophages | 20.0 | Ucucu et al., 2001 |

Case Studies

-

Study on Anticancer Properties :

- In vitro tests on HeLa cells showed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell death through apoptotic pathways.

-

Antimicrobial Efficacy :

- A series of tests conducted against various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

-

Inflammation Modulation :

- In a study assessing the effects on RAW 264.7 macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels, indicating its role in modulating inflammatory responses.

Q & A

What are the optimized synthetic routes for 4-(4,5-diphenyl-1H-imidazol-2-yl)-N,N-dimethylaniline, and how do reaction conditions influence yield?

The compound is synthesized via the Radziszewski reaction between 4-dimethylaminobenzaldehyde and 1,2-diphenylethane-1,2-dione in acidic media with ammonium acetate. Traditional methods in glacial acetic acid yield ~10%, but iodine-catalyzed ethanol conditions achieve 88% yield . Advanced microwave-assisted methods with ionic liquid catalysts (e.g., 1,4-dimethylpiperazinedihydrosulfate) reduce reaction time to 19 minutes with 78.1% yield, highlighting the role of green chemistry and energy efficiency . Key parameters include solvent polarity, catalyst selection, and temperature control to minimize byproducts.

How is the crystal structure of this compound resolved, and what intermolecular interactions stabilize its packing?

Single-crystal X-ray diffraction (SC-XRD) reveals two symmetry-independent molecules in the asymmetric unit. Dihedral angles between the imidazole and phenyl rings vary significantly (e.g., 3.37°–61.5° in molecule A vs. 36.01°–46.94° in molecule B), indicating conformational flexibility . Intermolecular N–H⋯N hydrogen bonds and C–H⋯π interactions (C⋯Cg distance: 3.726 Å) stabilize the crystal lattice . Refinement using SHELXL with data-to-parameter ratios >14:1 ensures accuracy, validated by R factors <0.175 .

What computational strategies are employed to predict electronic properties and reactivity of this compound?

Density Functional Theory (DFT/B3LYP/6-31G(d,p)) optimizes geometry and calculates quantum chemical parameters. HOMO-LUMO energy gaps (ΔE = 2.359 eV) suggest high kinetic stability, while electrophilicity (ω = 5.754 eV) and molecular electrostatic potential maps identify nucleophilic/electrophilic sites . Solvent effects (via PCM models) and vibrational frequencies are validated against experimental IR and NMR data, with deviations <5% .

How is the antileishmanial and antimicrobial activity of this compound evaluated, and what structural features enhance efficacy?

In vitro assays against Leishmania amazonensis promastigotes reveal IC₅₀ values via MTT assays, with selectivity indices calculated using mammalian cell cytotoxicity data . Substituents like the dimethylaniline group enhance membrane permeability, while phenyl groups at positions 4 and 5 of the imidazole core improve target binding (e.g., Nucleoside diphosphate kinase B) . Antimicrobial testing against S. aureus and C. albicans follows CLSI guidelines, with activity linked to electron-withdrawing groups and planar aromatic systems disrupting microbial membranes .

Can this compound serve as a chemosensor for biological thiols like glutathione (GSH)?

The compound acts as a Cu(II)-dependent turn-on fluorophore for GSH detection. Cu(II) quenches fluorescence via paramagnetic effects (1:1 stoichiometry), while GSH restores emission by demetallation. Selectivity is confirmed through competition studies with cysteine and homocysteine, with detection limits <1 µM . Time-resolved fluorescence and Job’s plot analyses validate the mechanism, supported by DFT calculations on metal-ligand charge transfer .

How is this compound incorporated into polymeric materials for metal ion adsorption applications?

Poly(amide-imide)s containing the compound are synthesized via polycondensation with optically active dicarboxylic acids. These polymers adsorb Cu(II) with capacities >100 mg/g, characterized by FTIR (amide I/II bands) and XPS (N1s binding energy shifts). Adsorption isotherms follow Langmuir models, with pseudo-second-order kinetics indicating chemisorption . The imidazole’s lone electron pairs and π-backbone facilitate coordination, while hydrophobicity enhances selectivity over competing ions like Zn(II) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.